![molecular formula C8H15NO B2586434 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol CAS No. 1849348-06-6](/img/structure/B2586434.png)

1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

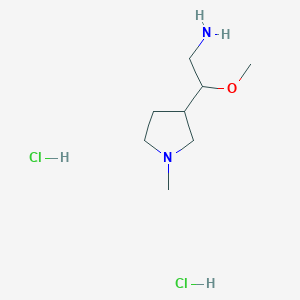

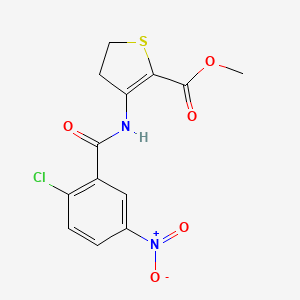

“1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol” is an organic compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The compound appears as an oil .

Molecular Structure Analysis

The InChI code for “1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol” is 1S/C8H15NO/c9-6-7(4-5-7)8(10)2-1-3-8/h10H,1-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol” is an oil . It should be stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Polysubstituted Aminocyclobutanes and Aminocyclopropanes

The synthesis of amine-substituted cyclobutanes and cyclopropanes, which are crucial substructures in biologically active compounds, represents a significant application. Feng et al. (2019) described a method for producing these compounds in a diastereo- and enantioselective manner through CuH-catalyzed hydroamination. This process is particularly important for creating polysubstituted variants with multiple substituents and stereocenters, enhancing their potential in medicinal chemistry and drug design Feng, Hao, Liu, & Buchwald, 2019.

Palladium-Catalyzed Enantioselective C(sp3)–H Arylation

Rodrigalvarez et al. (2022) reported on the palladium-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes. This method facilitates the formation of carbon-aryl bonds on these strained cycloalkanes frameworks with high diastereomer and enantiomeric ratios. Such advancements are pivotal in the streamlined synthesis of functionalized aminomethyl-strained cycloalkanes, offering wide applications in the synthesis of biologically active molecules Rodrigalvarez, Reeve, Miró, & Gaunt, 2022.

Construction of Functionalized Cyclobutane Derivatives

Yao and Shi (2007) explored the Lewis acid-catalyzed cascade construction of functionalized cyclobutane derivatives from arylmethylenecyclopropanes. This methodology underscores the versatility of cyclopropane and cyclobutane frameworks as precursors for the synthesis of a wide array of functionalized derivatives, highlighting their significance in organic synthesis and potential applications in developing new pharmacophores Yao & Shi, 2007.

Enantioselective Synthesis of Cyclopropylboronate Esters

Hussain et al. (2009) introduced the use of 1-alkenyl-1,1-heterobimetallics in the stereoselective synthesis of cyclopropyl alcohol boronate esters, trisubstituted cyclopropanols, and 2,3-disubstituted cyclobutanones. The research illustrates the application of cyclopropyl and cyclobutane units in constructing complex molecular architectures with multiple stereocenters, offering a pathway to synthesize valuable building blocks for further chemical transformations Hussain et al., 2009.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H314, and H335, which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-6-7(4-5-7)8(10)2-1-3-8/h10H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIYGCOBKJOAOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2(CC2)CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid](/img/structure/B2586355.png)

![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)